molecular formula C7H11NO B1294214 1-Hydroxycyclohexanecarbonitrile CAS No. 931-97-5

1-Hydroxycyclohexanecarbonitrile

Cat. No. B1294214
CAS RN: 931-97-5
M. Wt: 125.17 g/mol
InChI Key: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Description

Cooperative Palladium/Lewis Acid-Catalyzed Transfer Hydrocyanation

The study presents a cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation of alkenes and alkynes using 1-methylcyclohexa-2,5-diene-1-carbonitrile as a benign HCN source. This method is significant for synthesizing nitrile derivatives, which are important in pharmaceuticals. The process achieves good to excellent anti-Markovnikov selectivity and is applicable to late-stage modification of bioactive molecules .

Synthesis of Pseudo-sugars

This research focuses on synthesizing six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol and their derivatives. These compounds are synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds, which are relevant to the study of 1-Hydroxycyclohexanecarbonitrile due to the structural similarities .

Base-Catalyzed Domino Double Michael Reactions

The paper describes the diastereoselective synthesis of polysubstituted 3-alkanoyl-4-hydroxycyclohex-3-enes through domino double Michael addition. This reaction is catalyzed by triethylamine and results in compounds with excellent diastereoselectivity, which are valuable in synthetic and medicinal chemistry .

Gas-Phase Reactions with the OH Radical

This study investigates the gas-phase reactions of various 1-alkenes and 1-methylcyclohexene with the OH radical in the presence of NO. The research provides insights into the reaction mechanisms and product yields, which are relevant for understanding the chemical behavior of cyclohexene derivatives .

Photocyclization of trans-1-(1′-naphthyl)-2-(3-hydroxyphenyl)-ethene

The photochemistry of trans- and cis-1-(1′-naphthyl)-2-(3-hydroxyphenyl)ethene is examined, providing evidence for adiabatic photoisomerization. This study is pertinent to the understanding of photochemical reactions involving cyclohexene derivatives .

Improved Synthesis of a Hydroxymethyl Tricyclic Ketone

An improved synthesis route for a hydroxymethyl tricyclic ketone from cyclohexanone is established. This synthesis is key for producing a potent anti-inflammatory and cytoprotective agent, demonstrating the importance of cyclohexanone derivatives in drug development .

Reaction with Amines

The paper presents new methods for synthesizing fused amino-substituted pyrrolidinones and dihydropyrrolones from 4-oxocyclohexane-1,1,2,2-tetracarbonitriles and 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles. These reactions with amines are significant for the development of new pharmaceutical compounds .

Synthesis of Bicyclic ortho-Aminocarbonitrile Derivatives

This research outlines a one-pot three-component reaction catalyzed by DABCO for synthesizing bicyclic ortho-aminocarbonitrile derivatives. The reaction is efficient, proceeding at room temperature with high yields, and is relevant for the synthesis of complex nitrile-containing compounds .

Raman-spectrum Investigation of Cyanohydrins

The study investigates the conformations of cyclohexanone cyanohydrin (1-hydroxycyclohexanecarbonitrile) and its derivatives. It provides valuable information on the conformational preferences of these compounds, which is crucial for understanding their chemical properties .

Synthesis and Crystal Structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate

The synthesis and crystal structure of a derivative of 1-hydroxycyclohexanecarbonitrile are characterized. The compound's structure is elucidated using X-ray crystallography, and the cyclohexane ring is found to adopt a chair conformation. This study contributes to the knowledge of the structural aspects of cyclohexanone derivatives .

Scientific Research Applications

Conformational Studies

1-Hydroxycyclohexanecarbonitrile, a cyclohexanone cyanohydrin derivative, exists in multiple conformations. Research by Batuev et al. (1961) found that it does not have a predominant conformation, indicating its structural flexibility. This property is vital in understanding molecular interactions and stability in organic compounds (Batuev, Akhrem, Kamernitskii, & Matveeva, 1961).

Biochemical Analysis

1-Hydroxypyrene, a derivative of 1-Hydroxycyclohexanecarbonitrile, has been utilized in studies analyzing polycyclic aromatic hydrocarbons (PAHs) exposure. Serrano et al. (2015) developed a molecularly imprinted polymer for isolating 1-hydroxypyrene in human urine, demonstrating its application in environmental and occupational health studies (Serrano, Bartolomé, Gallego-Picó, Garcinuño, Bravo, & Fernández, 2015).

Safety And Hazards


  • Toxicity : As with most cyanohydrins, caution is necessary due to potential toxicity.

  • Handling : Proper protective equipment and handling procedures are essential.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research on 1-Hydroxycyclohexanecarbonitrile could explore:



  • Applications : Investigate its use as a building block in organic synthesis.

  • Derivatives : Explore modifications to enhance reactivity or selectivity.


properties

IUPAC Name

1-hydroxycyclohexane-1-carbonitrile
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InChI

InChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
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InChI Key

ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)(C#N)O
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Molecular Formula

C7H11NO
Record name CYCLOHEXANONE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID2024878
Record name Cyclohexanone cyanohydrin
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Molecular Weight

125.17 g/mol
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Physical Description

Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992)
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Boiling Point

228 to 235 °F at 9 mmHg (NTP, 1992)
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Solubility

10 to 50 mg/mL at 74.3 °F (NTP, 1992)
Record name CYCLOHEXANONE CYANOHYDRIN
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Product Name

1-Hydroxycyclohexanecarbonitrile

CAS RN

931-97-5
Record name CYCLOHEXANONE CYANOHYDRIN
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name 1-Cyano-1-hydroxycyclohexane
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name Cyclohexanecarbonitrile, 1-hydroxy-
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Record name 1-hydroxy-1-cyclohexanecarbonitrile
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Record name 1-CYANO-1-HYDROXYCYCLOHEXANE
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Melting Point

93 to 97 °F (NTP, 1992)
Record name CYCLOHEXANONE CYANOHYDRIN
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Synthesis routes and methods

Procedure details

Sodium carbonate (30.0 g., 0.283 mole) was dissolved in 200.2 g. of water, the system was closed and anhydrous liquid HCN (3.46 g., 0.128 mole) was added to the solution. Little, if any, heat was given off in the reaction and the product solution was clear. Cyclohexanone (32.05 g., 0.327 mole) was injected into the system with good mixing. The mixture heated up immediately 10°C. The organic and aqueous phases were mixed for 15 minutes longer and then allowed to separate. The organic layer (35.9 g.) was analyzed for free HCN, showing none, followed by an analysis for both combined and free HCN which showed 3.19 g. (0.118 mole) or 92% of the original HCN injected appearing in the organic phase as cyanohydrin.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
32.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxycyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-Hydroxycyclohexanecarbonitrile
Reactant of Route 3
1-Hydroxycyclohexanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-Hydroxycyclohexanecarbonitrile
Reactant of Route 5
1-Hydroxycyclohexanecarbonitrile
Reactant of Route 6
1-Hydroxycyclohexanecarbonitrile

Citations

For This Compound
9
Citations
MI Batuev, AA Akhrem, AV Kamernitskii… - Bulletin of the Academy …, 1961 - Springer
… In the spectrum of 1-hydroxycyclohexanecarbonitrile (the cyanohydrin of cyclohexanone) (I) the hydroxyl frequencies form a narrow band at about 3400-3475 cm-l, which is …
Number of citations: 3 link.springer.com
WA Skinner, F Fuhrmann, LC Rutledge… - Journal of …, 1980 - Wiley Online Library
Numerous cyclic analogs of lactic acid were synthesized to ascertain whether they might act as agonists or antagonists of lactic acid, a known attractant for mosquitoes. These …
Number of citations: 13 onlinelibrary.wiley.com
H Eşiyok - 2008 - open.metu.edu.tr
… The 1-hydroxycyclohexanecarbonitrile 65 (4.6mL) was refluxed with glacial acetic acid (CH3CO2H) (70mL) and concentrated HCl (70mL) for 5 hours. The solution was then …
Number of citations: 4 open.metu.edu.tr
C Kobler, F Effenberger - Tetrahedron, 2006 - Elsevier
Cyanohydrins of O-protected 4-hydroxycyclohexanones are excellent starting compounds for the synthesis of Isorengyol () and Rengyol (). The cyano group of the O-benzyl derivative is …
Number of citations: 15 www.sciencedirect.com
RA Paz Schmidt - 2010 - freidok.uni-freiburg.de
The rapid development of the analytical methods available to the scientific community forces a cycle of learning, using, and replacing with every new iteration. While Electrospray Mass …
Number of citations: 3 www.freidok.uni-freiburg.de
IV Efremov, FF Vajdos, KA Borzilleri… - Journal of medicinal …, 2012 - ACS Publications
… DCC (29 mg, 0.14 mmol) and DMAP (3.1 mg, 0.025 mmol) were added to a 0 C suspension of 19 and 1-hydroxycyclohexanecarbonitrile (36 mg, 0.28 mmol) in DCM (3 mL). After stirring …
Number of citations: 74 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
B Seo, H Kim, YG Kim, Y Baek, K Um… - The Journal of Organic …, 2017 - ACS Publications
… (1l, 1m, and 1n) with cyanomethyl groups obtained from α-hydroxynitriles, including 2-hydroxypropanenitrile, 2-hydroxy-2-methylpropanenitrile, and 1-hydroxycyclohexanecarbonitrile, …
Number of citations: 24 pubs.acs.org
CHG Allen, A Koutsoukas, I Cortés-Ciriano, DS Murrell… - 2016 - repository.cam.ac.uk
… 13610,11076290,AB07944789,17389085,NCGC00091113-01,4878,4878,Cyclohexanone cyanohydrin,931-97-5,1-hydroxycyclohexanecarbonitrile,C(#N)C1(O)CCCCC1,"InChI=1/…
Number of citations: 2 www.repository.cam.ac.uk

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